Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18269000
InChI: InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3
SMILES:
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol

Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate

CAS No.:

Cat. No.: VC18269000

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate -

Specification

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
IUPAC Name methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate
Standard InChI InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3
Standard InChI Key TUMDQIVLAQDJBH-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCCC=CCC1=CC(CC1=O)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula C13H18O4\text{C}_{13}\text{H}_{18}\text{O}_{4} corresponds to a precise mass of 238.121 Da and a monoisotopic mass of 238.121 g/mol . Its molecular weight of 238.28 g/mol places it within the mid-range of small bioactive molecules, facilitating membrane permeability and metabolic stability. The ester group at the hept-5-enoate chain and the hydroxyl-ketone moiety on the cyclopentenone ring define its polar surface area (63.6 Ų) and partition coefficient (LogP = 1.54) , critical for solubility and bioavailability predictions.

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name, methyl (5Z,3R)-7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate, specifies the (R)-configuration at C3 and the Z-geometry of the double bond in the heptenoate side chain . This stereochemical arrangement is pivotal for its biological activity, as evidenced by comparative studies showing reduced receptor binding in enantiomeric forms . The cyclopentenone core adopts a puckered conformation, with the hydroxyl group axial to minimize steric strain, while the ketone at C5 participates in hydrogen-bonding interactions.

Synthesis and Production

Synthetic Pathways

The synthesis typically begins with furan derivatives, as demonstrated in a protocol yielding 80.7% product under optimized conditions . In a representative procedure, 2-(1-hydroxy-7-methoxycarbonylheptyl)-furan undergoes acid-catalyzed hydrolysis in aqueous buffer (pH 4.2) at 100°C, followed by cyclization to form the cyclopentenone ring . Key steps include:

  • Hydrolysis: Cleavage of the furan ring’s ether linkage to generate a dienol intermediate.

  • Cyclization: Intramolecular aldol condensation to form the five-membered ring.

  • Stereochemical Control: Chiral resolution via enzymatic or chromatographic methods to isolate the (R)-enantiomer .

Reaction Conditions and Yield Optimization

Reaction parameters critically influence yield and purity:

ParameterValue/DescriptionImpact on Yield
Temperature100°CMaximizes ring closure kinetics
pH4.2 (phosphate buffer)Stabilizes intermediates
SolventWaterEnhances solubility of polar intermediates
CatalystNone (self-cyclization)Reduces side reactions

Extraction with methyl isobutyl ketone (MIBK) and subsequent vacuum distillation achieve >95% purity .

Physical and Chemical Properties

Physicochemical Parameters

Experimental data from PubChem and ChemSrc indicate:

PropertyValueMethod
Melting PointNot reported
Boiling PointNot reported
Density1.21 g/cm³ (predicted)Computational
LogP1.54HPLC determination
Solubility2.3 mg/mL in DMSOExperimental

The compound’s low LogP suggests moderate lipophilicity, suitable for transdermal delivery systems.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (cyclopentenone ketone), and 3400 cm⁻¹ (O-H stretch) .

  • NMR:

    • 1H^1\text{H}: δ 5.72 (d, J=10 Hz, H1), δ 4.21 (m, H3), δ 3.67 (s, ester OCH3) .

    • 13C^{13}\text{C}: δ 212.5 (C5 ketone), δ 170.8 (ester carbonyl), δ 128.9 (C1-C2 double bond) .

Comparative Analysis with Related Compounds

CompoundStructureBioactivity
Norprostol Saturated heptanoate chainUterotonic (EC₅₀ = 0.2 nM)
VC13672617Extended hydroxylated side chainAntiproliferative (EC₅₀ = 32 µM)

The unsaturated hept-5-enoate chain in Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate enhances membrane diffusion compared to norprostol but reduces target affinity .

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